molecular formula C23H26N4O2S2 B2940447 4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-46-7

4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2940447
CAS RN: 392296-46-7
M. Wt: 454.61
InChI Key: QWSZSSZTHNVPGC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O2S2 and its molecular weight is 454.61. The purity is usually 95%.
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Scientific Research Applications

Radical Dimerization and Synthesis

  • tert-Butyl Nitrite Induced Radical Dimerization : A method for the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite has been described, showcasing a simple and efficient synthesis route at room temperature with excellent yields. This process also applies to the dimerization of benzoselenoamides into 1,2,4-selenadiazoles, highlighting the versatility of tert-butyl in facilitating chemical transformations (Chauhan et al., 2018).

Biological Activities and Applications

  • Anticancer and Antimicrobial Properties : Novel thiadiazole compounds have demonstrated moderate mosquito-larvicidal and antibacterial activities, with some showing high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species. These findings suggest the potential of thiadiazole derivatives in developing new treatments for bacterial pathogens and vector control (Castelino et al., 2014).
  • Anticancer Evaluation : Schiff's bases containing thiadiazole and benzamide groups were synthesized and evaluated for their anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Several compounds exhibited promising anticancer activity, underscoring the therapeutic potential of incorporating thiadiazole and benzamide motifs into anticancer agents (Tiwari et al., 2017).

Synthesis and Chemical Properties

  • Polyamide Synthesis : The synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the role of tert-butyl groups in developing materials with high thermal stability and solubility in polar solvents. This research highlights the application of tert-butyl derivatives in material science, particularly in creating polymers with desirable mechanical and thermal properties (Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-14-10-15(2)12-18(11-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-6-8-17(9-7-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZSSZTHNVPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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